molecular formula C11H14O3 B14371202 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-3,4-diol CAS No. 91970-66-0

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-3,4-diol

Cat. No.: B14371202
CAS No.: 91970-66-0
M. Wt: 194.23 g/mol
InChI Key: XPERSQUJKVIRHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-3,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable benzaldehyde derivative in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-3,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making them useful in studying biochemical pathways and mechanisms.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-3,4-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchroman: Similar in structure but lacks the diol functionality.

    Flavanones: Share the benzopyran core but have different substituents and functional groups.

    Dihydrocoumarin: Another benzopyran derivative with different functional groups.

Uniqueness

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-3,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diol functionality allows for unique reactivity and interactions compared to other benzopyran derivatives.

Properties

CAS No.

91970-66-0

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-3,4-diol

InChI

InChI=1S/C11H14O3/c1-11(2)10(13)9(12)7-5-3-4-6-8(7)14-11/h3-6,9-10,12-13H,1-2H3

InChI Key

XPERSQUJKVIRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2=CC=CC=C2O1)O)O)C

Origin of Product

United States

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